N,N-Dimethylglycine hydrochloride

Overview

Description

N,N-Dimethylglycine hydrochloride (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients .

Synthesis Analysis

DMG can be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant .Molecular Structure Analysis

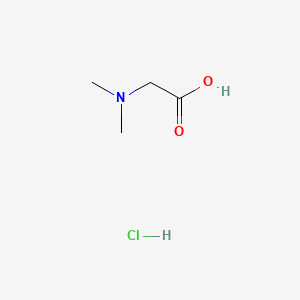

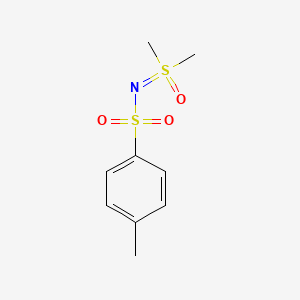

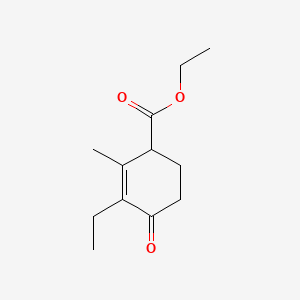

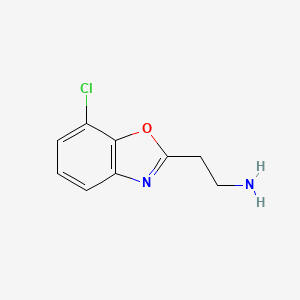

The linear formula of this compound is (CH3)2NCH2COOH · HCl . It has a molecular weight of 139.58 .Chemical Reactions Analysis

DMG is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 189-194 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Properties :

- Li Pi-gao (2010) studied the synthesis of DMG-HCl using microwave irradiation, achieving an 86.02% yield under optimal conditions. This research highlights the efficient production method for DMG-HCl (Li Pi-gao, 2010).

Bioavailability and Stability :

- Bundgaard, Larsen, and Arnold (1984) investigated DMG-HCl as a water-soluble prodrug of metronidazole for parenteral administration. They found that DMG-HCl is rapidly and completely converted to metronidazole after intravenous injection (Bundgaard et al., 1984).

Analytical Method Development :

- Tjørnelund and Hansen (1990) developed a gas chromatographic method for determining DMG in urine, demonstrating its potential in analyzing metabolic disorders (Tjørnelund & Hansen, 1990).

Applications in Material Science :

- Beckett and Woodward (1963) prepared surface-active N-alkyl NN-dimethyl glycines and investigated their physical properties, including critical micelle concentrations. This research sheds light on the surfactant properties of DMG-HCl derivatives (Beckett & Woodward, 1963).

Molecular Dynamics Studies :

- Huang et al. (2012) conducted a comprehensive solid-state NMR analysis to understand the effects of N-methylation on the molecular dynamics of glycine, including N,N-dimethylglycine. This study provides insights into the structural dependence of molecular dynamics for DMG (Huang et al., 2012).

Chemical Reactions and Synthesis :

- Pan et al. (2007) described the use of DMG-HCl in copper-catalyzed reactions for synthesizing polysubstituted pyrroles, indicating its role as a catalyst in organic synthesis (Pan et al., 2007).

Nutritional and Physiological Studies :

- Kalmar et al. (2010) explored the effect of dietary DMG on nutrient digestibility and pulmonary hypertension syndrome in broilers, demonstrating the potential nutritional benefits of DMG in animal health (Kalmar et al., 2010).

Mechanism of Action

Target of Action

N,N-Dimethylglycine hydrochloride (DMG) primarily targets the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .

Mode of Action

DMG is a natural N-methylated glycine that acts as an agonist of the glycine site of the NMDA receptor .

Biochemical Pathways

DMG is involved in several metabolic pathways, including Glycine and Serine Metabolism , Betaine Metabolism , and Methionine Metabolism . It is produced in the body during the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . It also plays a role in the metabolism of homocysteine to methionine .

Result of Action

DMG has been found to enhance oxygen utilization by tissue and complex with free radicals . It has been associated with improved endurance performance and reduced fatigue in humans and animals . In a study on patients with progressive multiple sclerosis, however, no significant treatment effects were found between the placebo group and the DMG group for disability, fatigue, cognitive, or gait parameters .

Action Environment

The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, in a study on broilers, DMG was supplemented at 1 g and 10 g Na-DMG/kg in their diets. The study found that DMG at 1 g Na-DMG/kg improved the feed:gain ratio in broilers without DMG being accumulated in consumer parts .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N,N-Dimethylglycine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of amino acids and methylation processes. It interacts with several enzymes, including dimethylglycine dehydrogenase, which catalyzes the demethylation of this compound to sarcosine. This reaction is crucial in the metabolism of choline and betaine, where this compound serves as an intermediate. Additionally, it interacts with betaine-homocysteine methyltransferase, facilitating the conversion of homocysteine to methionine, thereby influencing methylation cycles and overall metabolic balance .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes the proliferation and migration of human epidermal keratinocytes, enhancing wound healing and skin regeneration. This compound also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. Furthermore, this compound has been found to modulate immune responses by enhancing the function of lymphocytes and other immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a methyl donor in various biochemical reactions, influencing gene expression and enzyme activity. The compound binds to specific enzymes, such as dimethylglycine dehydrogenase, facilitating the demethylation process. This interaction is essential for the conversion of this compound to sarcosine, which is further metabolized to glycine. Additionally, this compound can modulate the activity of betaine-homocysteine methyltransferase, impacting the methylation of homocysteine to methionine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune function, improve metabolic balance, and support overall health. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits, emphasizing the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of choline and betaine. It serves as an intermediate in the conversion of choline to glycine, with dimethylglycine dehydrogenase catalyzing the demethylation to sarcosine. This pathway is crucial for maintaining methylation balance and supporting various cellular functions. Additionally, this compound influences the levels of metabolites such as homocysteine and methionine, impacting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cellular membranes and accumulate in various tissues, including the liver, kidneys, and muscles. The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. For instance, in the mitochondria, this compound participates in the demethylation process, contributing to energy metabolism and overall cellular function .

properties

IUPAC Name |

2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-68-9 (Parent) | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062463 | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2491-06-7 | |

| Record name | Dimethylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of N,N-Dimethylglycine hydrochloride in organic synthesis?

A1: this compound serves as a valuable reagent in various organic reactions. One notable application is its role as an additive in copper iodide (CuI) catalyzed cross-coupling reactions. For example, it facilitates the formation of vinyl aryl ethers from vinyl halides and phenols. [, ] This reaction holds particular significance as it allows for the subsequent synthesis of substituted benzofurans through an intramolecular Heck reaction. [, ] Furthermore, this compound acts as a catalyst in the microwave-assisted intramolecular Ullmann diaryl etherification, proving crucial for constructing dibenz[b,f][1,4]oxazepine scaffolds. []

Q2: What is the optimal synthetic method for this compound and what factors influence its yield?

A2: A highly efficient method for synthesizing this compound involves reacting chloroacetic acid and dimethylamine under microwave irradiation. [] The yield of this reaction is significantly influenced by various factors, including the molar ratio of reactants, reaction temperature, microwave irradiation power, and duration of microwave exposure. Optimization studies have revealed that the highest yield (86.02%) is achieved using a chloroacetic acid to dimethylamine molar ratio of 1:3.0, a reaction temperature of 65 °C, and microwave irradiation at 500 W for 150 minutes. []

Q3: What analytical techniques are typically employed to characterize this compound?

A3: The structure of this compound is commonly confirmed using infrared spectroscopy (IR). [] This technique provides valuable information about the functional groups present in the molecule, thus verifying its successful synthesis. Further characterization might involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to gain a comprehensive understanding of the compound's structure and purity.

Q4: Are there any studies on the toxicology of this compound?

A4: Yes, acute oral toxicity studies (LD50) have been conducted on neutralized this compound in rats. [, ] These studies provide crucial data on the compound's potential toxicity following a single oral dose. While the specific results of these studies are not detailed here, such investigations are essential for understanding the safety profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)